molecular formula C22H20N2O4S B7699601 1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide

1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide

Cat. No. B7699601
M. Wt: 408.5 g/mol
InChI Key: QQMZUTUBSCFJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide is a compound that belongs to the class of sulfonamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various enzymes and pathways involved in cancer cell proliferation, inflammation, and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to inhibit the growth of various fungal species by inhibiting the activity of fungal enzymes.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it can be obtained in high purity and yield. Additionally, the compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide has several potential future directions for scientific research. One potential direction is to further investigate the compound's mechanism of action and identify its molecular targets. Another potential direction is to explore the compound's potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, future studies could focus on optimizing the compound's pharmacokinetic properties to improve its bioavailability and efficacy. Finally, future studies could explore the potential of the compound as a lead compound for drug discovery and development.

Synthesis Methods

The synthesis of 1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide involves the reaction of 3-methoxyaniline and 1-benzoyl-5-chloroindoline in the presence of a base. The reaction leads to the formation of the intermediate compound, which is then treated with sulfamic acid to yield the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.

Scientific Research Applications

1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. The compound has also shown potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has shown potential as a potential antifungal agent, with studies showing its ability to inhibit the growth of various fungal species.

properties

IUPAC Name

1-benzoyl-N-(3-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-28-19-9-5-8-18(15-19)23-29(26,27)20-10-11-21-17(14-20)12-13-24(21)22(25)16-6-3-2-4-7-16/h2-11,14-15,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMZUTUBSCFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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